BS-181 dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

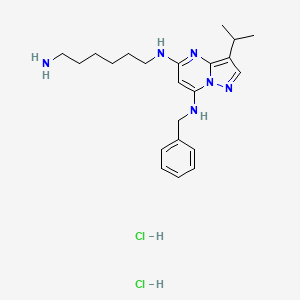

5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N6.2ClH/c1-17(2)19-16-26-28-21(25-15-18-10-6-5-7-11-18)14-20(27-22(19)28)24-13-9-4-3-8-12-23;;/h5-7,10-11,14,16-17,25H,3-4,8-9,12-13,15,23H2,1-2H3,(H,24,27);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXAMTBYYTXHSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCCCCCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34Cl2N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BS-181 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

BS-181 dihydrochloride is a potent and highly selective small molecule inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] This technical guide delineates the core mechanism of action of BS-181, summarizing its inhibitory profile, its effects on cellular signaling pathways, and the resultant anti-proliferative and pro-apoptotic outcomes in cancer cells. Detailed experimental protocols and quantitative data are provided to facilitate the replication and further investigation of its therapeutic potential.

Core Mechanism of Action: Selective CDK7 Inhibition

BS-181 is a pyrazolo[1,5-a]pyrimidine-derived compound that functions as a selective inhibitor of CDK7.[3] CDK7 plays a crucial dual role in the cell: it acts as a CDK-activating kinase (CAK) by phosphorylating and activating other CDKs such as CDK1, CDK2, CDK4, and CDK6, and it is a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II).[1]

The primary mechanism of action of BS-181 is the direct inhibition of the kinase activity of CDK7.[3] This inhibition leads to two major downstream consequences: disruption of the cell cycle and suppression of transcription. By inhibiting CDK7, BS-181 prevents the phosphorylation of the Pol II CTD at serine 5, a key step in transcription initiation.[3][4] This leads to a global suppression of transcription, which disproportionately affects cancer cells due to their high transcriptional demand.

Furthermore, by inhibiting the CAK activity of CDK7, BS-181 indirectly reduces the activity of other CDKs that are critical for cell cycle progression, leading to cell cycle arrest, primarily at the G1 phase.[4][5] At higher concentrations, this cell cycle arrest is followed by the induction of apoptosis.[4]

Quantitative Data

Kinase Inhibition Profile

BS-181 demonstrates high selectivity for CDK7 over other cyclin-dependent kinases.[5][6] The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of BS-181 against a panel of kinases.

| Kinase | IC₅₀ (nM) | Selectivity vs. CDK7 |

| CDK7 | 21 | - |

| CDK2 | 880 | >40-fold |

| CDK5 | 3000 | >140-fold |

| CDK9 | 4200 | >200-fold |

| CDK1 | >1000 | >47-fold |

| CDK4 | >1000 | >47-fold |

| CDK6 | >1000 | >47-fold |

Data sourced from multiple references.[4][5][7][8]

Anti-proliferative Activity in Cancer Cell Lines

BS-181 exhibits anti-proliferative effects across a range of cancer cell lines. The IC₅₀ values for cell growth inhibition after 72 hours of treatment are presented below.

| Cancer Type | Cell Line(s) | IC₅₀ (µM) |

| Breast Cancer | MCF-7, etc. | 15.1 - 20 |

| Colorectal Cancer | HCT116, etc. | 11.5 - 15.3 |

| Gastric Cancer | BGC823 | Not specified, but potent inhibition observed |

| Lung, Osteosarcoma, Prostate, Liver Cancer | Various | 11.5 - 37.3 |

Data compiled from multiple sources.[4][8]

Signaling Pathways and Cellular Effects

Signaling Pathway of BS-181 Action

The inhibitory action of BS-181 on CDK7 initiates a cascade of events that disrupt both the cell cycle and transcription, ultimately leading to apoptosis in cancer cells.

Caption: Signaling pathway of BS-181 mediated CDK7 inhibition.

Cellular Consequences

-

Inhibition of RNA Polymerase II Phosphorylation : BS-181 treatment leads to a dose-dependent decrease in the phosphorylation of the RNA polymerase II CTD at serine 5.[3][4]

-

Cell Cycle Arrest : The compound induces a G1 phase arrest in the cell cycle, accompanied by a reduction in the number of cells in the S and G2/M phases.[4] This is associated with the downregulation of proteins like Cyclin D1.[4][9]

-

Induction of Apoptosis : At higher concentrations or prolonged exposure, BS-181 triggers apoptosis.[4][9] This is evidenced by an increase in the sub-G1 cell population and molecular changes such as increased expression of Bax and caspase-3, and decreased expression of the anti-apoptotic protein Bcl-2.[3][9]

-

Suppression of Metastatic Phenotypes : In gastric cancer cells, BS-181 has been shown to reduce cell migration and invasion.[3][9]

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of BS-181 against CDK7 and other kinases.

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Methodology:

-

Reagent Preparation : Recombinant active CDK7/Cyclin H/MAT1 complex is used as the enzyme source. A suitable substrate, such as a GST-fusion protein of the RNA Polymerase II CTD, is prepared. BS-181 is serially diluted in DMSO to achieve a range of concentrations. The reaction buffer is supplemented with ATP, including a tracer amount of [γ-³²P]ATP.

-

Reaction : The kinase, substrate, and inhibitor (BS-181) are combined in a microplate well and pre-incubated.

-

Initiation : The kinase reaction is initiated by the addition of the ATP mixture.

-

Incubation : The reaction is allowed to proceed at 30°C for a defined period, typically 20-30 minutes.

-

Termination : The reaction is stopped by adding a strong acid (e.g., phosphoric acid).

-

Quantification : An aliquot of the reaction mixture is spotted onto phosphocellulose filter paper. The filters are washed extensively to remove unincorporated radiolabeled ATP. The amount of ³²P incorporated into the substrate is quantified using a scintillation counter.

-

Data Analysis : The percentage of kinase activity inhibition is calculated for each BS-181 concentration relative to a DMSO control. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Cell Viability Assay (CCK-8)

This protocol describes the use of a Cell Counting Kit-8 (CCK-8) to measure the anti-proliferative effects of BS-181.[10]

Methodology:

-

Cell Seeding : Cancer cells (e.g., BGC823, MCF-7) are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to adhere overnight.[10]

-

Treatment : The cell culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).[11]

-

Incubation : The cells are incubated for a specified period, typically 24, 48, or 72 hours.[4]

-

Assay : Following incubation, CCK-8 solution is added to each well according to the manufacturer's instructions. The plates are then incubated for 1-4 hours at 37°C.

-

Measurement : The absorbance is measured at 450 nm using a microplate reader.[10]

-

Data Analysis : The cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is determined from the dose-response curve.

Western Blot Analysis for Phospho-RNA Polymerase II

This protocol details the procedure for detecting changes in the phosphorylation of CDK7 substrates.

Methodology:

-

Cell Treatment : Cells are plated and treated with varying concentrations of BS-181 (e.g., 0-50 µM) for a short duration (e.g., 4 hours).[4]

-

Lysis : Cells are washed with ice-cold PBS and then lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : The protein concentration of the lysates is determined using a standard method such as the BCA assay.

-

SDS-PAGE and Transfer : Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

-

Immunoblotting : The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the RNA Polymerase II CTD at Serine 5. A primary antibody for total RNA Polymerase II or a housekeeping protein (e.g., β-actin) is used as a loading control.

-

Detection : The membrane is incubated with a corresponding HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Efficacy

In preclinical xenograft models using human cancer cells (e.g., MCF-7), intraperitoneal administration of BS-181 has been shown to significantly inhibit tumor growth in a dose-dependent manner.[1][12][13] For example, daily doses of 10 mg/kg and 20 mg/kg resulted in 25% and 50% reductions in tumor growth, respectively, over a two-week period, without apparent toxicity.[1][12]

Conclusion

This compound is a selective and potent inhibitor of CDK7. Its mechanism of action involves the dual inhibition of transcriptional and cell cycle machinery, leading to G1 arrest and apoptosis in cancer cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the therapeutic applications of CDK7 inhibition. The high selectivity and in vivo efficacy of BS-181 underscore its potential as a valuable tool for cancer research and drug development.

References

- 1. CDK7 inhibitor BS-181 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]

- 2. rndsystems.com [rndsystems.com]

- 3. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. BS-181 | CDK7 inhibitor | Probechem Biochemicals [probechem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. BS-181 HCl Datasheet DC Chemicals [dcchemicals.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BS-181 HCl | CAS:1397219-81-6 | CDK7 inhibitor,highly selective | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. abmole.com [abmole.com]

- 12. selleckchem.com [selleckchem.com]

- 13. caymanchem.com [caymanchem.com]

The Core Function of BS-181 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BS-181 dihydrochloride is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] As a pyrazolo[1,5-a]pyrimidine-derived compound, it has garnered significant interest in cancer research due to its ability to modulate key cellular processes such as cell cycle progression and transcription.[4][5] CDK7 is a critical enzyme that plays a dual role in cellular regulation, making it an attractive target for anti-cancer therapies.[4] This technical guide provides an in-depth overview of the function, mechanism of action, and experimental data related to this compound.

Core Mechanism of Action: Dual Inhibition of Cell Cycle and Transcription

BS-181 exerts its biological effects by selectively inhibiting the kinase activity of CDK7.[1] CDK7 is a central regulator with two primary functions:

-

As a CDK-Activating Kinase (CAK): CDK7 is responsible for the activating phosphorylation of several other CDKs, including CDK1, CDK2, CDK4, and CDK6.[4] These kinases are essential for driving the cell through the various phases of the cell cycle. By inhibiting CDK7, BS-181 prevents the activation of these downstream CDKs, leading to cell cycle arrest, primarily at the G1 phase.[2][3]

-

As a Component of Transcription Factor IIH (TFIIH): CDK7 is also a subunit of the general transcription factor TFIIH.[4] In this role, it phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAPII) at serine 5 and 7 residues.[2][3] This phosphorylation is a critical step for the initiation and elongation phases of transcription. Inhibition of CDK7 by BS-181 leads to a reduction in RNAPII CTD phosphorylation, thereby globally suppressing transcription, which disproportionately affects cancer cells that are highly dependent on the continuous transcription of oncogenes.

The dual inhibition of cell cycle progression and transcription underscores the potent anti-proliferative and pro-apoptotic effects of BS-181 in various cancer models.

Quantitative Data

Kinase Inhibitory Profile

This compound exhibits high selectivity for CDK7 over other cyclin-dependent kinases.[1] This selectivity is crucial for minimizing off-target effects.

| Kinase Target | IC50 (nM) | Selectivity vs. CDK7 |

| CDK7 | 21 | 1x |

| CDK2 | 880 | >40x |

| CDK5 | 3000 | >140x |

| CDK9 | 4200 | >200x |

| CDK1 | >3000 | >140x |

| CDK4 | >3000 | >140x |

| CDK6 | >3000 | >140x |

Data sourced from multiple references.[2][3][4][6]

Anti-proliferative Activity in Cancer Cell Lines

BS-181 has demonstrated potent anti-proliferative activity across a range of cancer cell lines.

| Cancer Type | Cell Line(s) | IC50 Range (µM) |

| Breast Cancer | MCF-7, etc. | 15.1 - 20.0 |

| Colorectal Cancer | various | 11.5 - 15.3 |

| Lung Cancer | various | 11.5 - 37.3 |

| Osteosarcoma | various | 11.5 - 37.3 |

| Prostate Cancer | various | 11.5 - 37.3 |

| Liver Cancer | various | 11.5 - 37.3 |

| Gastric Cancer | BGC823 | Not specified |

| T-cell ALL | Jurkat | Not specified |

Data sourced from multiple references.[2][3][7][8]

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the concentration of BS-181 required to inhibit 50% of the activity (IC50) of a specific kinase.

-

Reagents: Recombinant active kinase (e.g., CDK7/CycH/MAT1), appropriate substrate (e.g., a peptide derived from the RNAPII CTD), ATP (with γ-³²P-ATP for radiometric assays or unlabeled for antibody-based methods), this compound at various concentrations, and kinase reaction buffer.

-

Procedure: a. The kinase reaction is initiated by combining the kinase, substrate, and varying concentrations of BS-181 in the reaction buffer. b. The reaction is started by the addition of ATP. c. The mixture is incubated at 30°C for a specified period (e.g., 30 minutes). d. The reaction is stopped (e.g., by adding EDTA or spotting onto phosphocellulose paper).

-

Detection: a. Radiometric: The amount of ³²P incorporated into the substrate is quantified using a scintillation counter. b. Non-radiometric (e.g., ELISA/HTRF): A phosphorylation-specific antibody is used to detect the phosphorylated substrate.

-

Data Analysis: The percentage of kinase activity is plotted against the logarithm of the BS-181 concentration. The IC50 value is calculated using a non-linear regression curve fit.

Cell Viability Assay (MTT Assay)

Objective: To measure the anti-proliferative effect of BS-181 on cancer cells.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.[5]

-

Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0-40 µM).[2][3] A vehicle control (e.g., DMSO) is also included.

-

Incubation: Cells are incubated with the compound for a specified duration (e.g., 72 hours).[2][3]

-

MTT Addition: MTT reagent is added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. IC50 values are determined by plotting viability against drug concentration.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of BS-181 on cell cycle phase distribution.

-

Cell Treatment: Cells are treated with BS-181 (e.g., 0-50 µM) for a set time, such as 24 hours.[2][3]

-

Harvesting: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI), a DNA-intercalating agent, and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The resulting data is analyzed to quantify the percentage of cells in each phase of the cell cycle (sub-G1, G1, S, and G2/M). An accumulation of cells in the G1 phase indicates a G1 arrest.[2] An increase in the sub-G1 population is indicative of apoptosis.[3]

In Vivo Efficacy

The anti-tumor activity of BS-181 has been confirmed in animal models.

-

Model: MCF-7 human breast cancer xenografts in nude mice.[4][6]

-

Dosage: Dose-dependent inhibition of tumor growth was observed. Treatment with 10 mg/kg/day and 20 mg/kg/day resulted in 25% and 50% reductions in tumor growth, respectively, after two weeks of treatment.[4][6]

-

Toxicity: No apparent toxicity was observed at effective doses.[4][6]

-

Pharmacokinetics: BS-181 demonstrates stability in vivo, with a plasma elimination half-life of 405 minutes in mice following a 10 mg/kg i.p. dose.[4][6]

Summary of Biological Effects

-

Cell Cycle Arrest: At lower concentrations, BS-181 treatment leads to an increase in the G1 cell population, accompanied by a reduction in S and G2/M phase cells.[2][3] This is consistent with its role in blocking the activation of CDKs required for the G1/S transition.

-

Apoptosis: At higher concentrations, BS-181 induces apoptosis, as evidenced by an increase in the sub-G1 cell population.[2][3] The apoptotic mechanism involves both the intrinsic pathway (modulation of Bax and Bcl-2) and the extrinsic pathway (upregulation of TRAIL and DR5).[8][10]

-

Inhibition of Transcription: BS-181 effectively inhibits the phosphorylation of the RNA Polymerase II CTD at serine 5, a direct substrate of CDK7.[2][3] This action confirms its mechanism as a transcriptional inhibitor.

-

Downregulation of Key Proteins: Treatment with BS-181 has been shown to down-regulate the expression of Cyclin D1 and CDK4.[2][3]

Physicochemical Properties

| Property | Value |

| Chemical Name | N⁵-(6-Aminohexyl)-3-(1-methylethyl)-N⁷-(phenylmethyl)pyrazolo[1,5-a]pyrimidine-5,7-diamine dihydrochloride |

| Formula | C₂₂H₃₂N₆·2HCl |

| Molecular Weight | 453.45 g/mol |

| CAS Number | 1883548-83-1 |

| Purity | ≥98% |

| Solubility | Soluble to 100 mM in water and DMSO |

| Storage | Store at +4°C |

Data sourced from R&D Systems.[1]

Conclusion

This compound is a selective and potent inhibitor of CDK7, a key regulator of the cell cycle and transcription. Its ability to induce G1 phase arrest and apoptosis in a wide range of cancer cells, coupled with its demonstrated in vivo anti-tumor activity, establishes it as a valuable tool for cancer research.[1][8] The detailed understanding of its mechanism of action provides a strong rationale for the continued investigation of CDK7 inhibition as a therapeutic strategy in oncology. While BS-181 itself has been noted to have poor drug-like properties, it has served as a foundational compound for the development of clinical candidates with improved characteristics.[5]

References

- 1. rndsystems.com [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CDK7 inhibitor BS-181 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. BS-181 hydrochloride | CDK | TargetMol [targetmol.com]

- 8. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. abmole.com [abmole.com]

- 10. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of BS-181 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

BS-181 dihydrochloride is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 7 (CDK7). As a key regulator of both the cell cycle and transcription, CDK7 has emerged as a promising therapeutic target in oncology. BS-181, a pyrazolo[1,5-a]pyrimidine derivative, has demonstrated significant anti-tumor activity in preclinical models by inducing cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and experimental evaluation of this compound, intended for researchers and professionals in the field of drug development.

Introduction: The Rationale for Targeting CDK7

Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that play a central role in regulating cell cycle progression and transcription.[1] CDK7 is a unique member of this family, possessing a dual function. It is a component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[1] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step in transcription initiation and elongation.[1][2]

Given its integral roles in two fundamental cellular processes frequently dysregulated in cancer, CDK7 represents a compelling target for anti-cancer therapy. Overexpression of CDK7 has been observed in various tumor types and is often associated with a poor prognosis.[3] Inhibition of CDK7 offers the potential to simultaneously halt cell proliferation and disrupt the transcriptional program that drives tumor growth and survival.

Discovery and Medicinal Chemistry of BS-181

BS-181 emerged from efforts to develop selective CDK inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold. This heterocyclic system is a "privileged structure" in medicinal chemistry, known for its ability to interact with the ATP-binding pocket of kinases. Structure-activity relationship (SAR) studies on this scaffold have guided the optimization of potency and selectivity. While the specific synthetic route for this compound is not publicly detailed, the general synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves multi-step reactions to construct the core and introduce various substituents. These synthetic strategies allow for the exploration of chemical space to identify compounds with desired pharmacological profiles.

BS-181 was identified as a highly selective inhibitor of CDK7. The dihydrochloride salt form is utilized to improve the compound's solubility and stability for research and potential therapeutic applications.[1]

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | N5-(6-Aminohexyl)-3-(1-methylethyl)-N7-(phenylmethyl)pyrazolo[1,5-a]pyrimidine-5,7-diamine dihydrochloride | [3] |

| Molecular Formula | C22H32N6.2HCl | [3] |

| Molecular Weight | 453.45 g/mol | [3] |

| CAS Number | 1883548-83-1 | [3] |

| Purity | ≥98% (HPLC) | [3] |

| Solubility | Water: 45.34 mg/mL (100 mM), DMSO: 45.34 mg/mL (100 mM) | [3] |

| Storage | Store at +4°C | [3] |

Mechanism of Action

BS-181 exerts its anti-tumor effects primarily through the potent and selective inhibition of CDK7. This inhibition disrupts both the transcriptional and cell cycle regulatory functions of CDK7.

Inhibition of Transcription

As a component of TFIIH, CDK7 phosphorylates the serine 5 (Ser5) residue within the C-terminal domain (CTD) of RNA Polymerase II. This phosphorylation event is crucial for the initiation of transcription. BS-181 treatment leads to a significant reduction in Pol II CTD Ser5 phosphorylation, thereby inhibiting transcription.[4] This transcriptional inhibition disproportionately affects genes with super-enhancers, which are often oncogenes that drive cancer cell proliferation and survival.

Induction of Cell Cycle Arrest and Apoptosis

As the CDK-activating kinase (CAK), CDK7 is responsible for the activating phosphorylation of cell cycle CDKs such as CDK1 and CDK2. By inhibiting CDK7, BS-181 prevents the activation of these downstream CDKs, leading to cell cycle arrest, primarily at the G1 phase.[4] Prolonged cell cycle arrest ultimately triggers the apoptotic cascade. BS-181 treatment has been shown to downregulate anti-apoptotic proteins like XIAP and Bcl-2, while upregulating pro-apoptotic proteins such as Bax and activating executioner caspases like caspase-3.[2]

Preclinical Efficacy

In Vitro Activity

BS-181 has demonstrated potent inhibitory activity against CDK7 and a favorable selectivity profile against other kinases. It effectively inhibits the proliferation of a wide range of cancer cell lines.

Table 1: Kinase Inhibitory Activity of BS-181

| Kinase | IC50 (nM) |

| CDK7 | 21 |

| CDK2 | 880 |

| CDK5 | 3000 |

| CDK9 | 4200 |

| CDK1 | >10,000 |

| CDK4 | >10,000 |

| CDK6 | >10,000 |

| [Source: MedchemExpress, Selleck Chemicals][4][5] |

Table 2: Anti-proliferative Activity of BS-181 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 15.1 - 20 |

| HCT116 | Colorectal Cancer | 11.5 - 15.3 |

| A549 | Lung Cancer | 11.5 - 37.3 |

| U2OS | Osteosarcoma | 11.5 - 37.3 |

| PC3 | Prostate Cancer | 11.5 - 37.3 |

| HepG2 | Liver Cancer | 11.5 - 37.3 |

| [Source: MedchemExpress][4] |

In Vivo Activity

In vivo studies using a mouse xenograft model with MCF-7 breast cancer cells have shown that BS-181 significantly inhibits tumor growth in a dose-dependent manner. Intraperitoneal administration of BS-181 at 10 mg/kg/day and 20 mg/kg/day resulted in 25% and 50% tumor growth reduction, respectively, without apparent toxicity.[5] BS-181 exhibits good in vivo stability with a plasma elimination half-life of 405 minutes in mice after a 10 mg/kg intraperitoneal injection.[6]

Signaling Pathways and Experimental Workflows

CDK7 Signaling Pathway

The following diagram illustrates the central role of CDK7 in transcription and cell cycle control and the downstream effects of its inhibition by BS-181.

Caption: CDK7 signaling pathways and the inhibitory effect of BS-181.

Experimental Workflow for In Vitro Evaluation

The following diagram outlines a typical workflow for the in vitro characterization of BS-181.

Caption: General experimental workflow for in vitro studies of BS-181.

Detailed Experimental Protocols

CDK7 Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol provides a general framework for assessing the inhibitory activity of BS-181 against the CDK7/Cyclin H/MAT1 complex.

Materials:

-

Recombinant human CDK7/Cyclin H/MAT1 enzyme complex

-

CDK7 substrate peptide (e.g., a peptide containing the YSPTSPS motif of the Pol II CTD)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white, flat-bottom plates

Procedure:

-

Prepare a serial dilution of this compound in kinase assay buffer.

-

In a 96-well plate, add the diluted BS-181 or vehicle control.

-

Add the CDK7/Cyclin H/MAT1 enzyme and substrate peptide solution to each well.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for CDK7.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the kinase reaction by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent and incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of BS-181 and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol describes the measurement of cell viability in response to BS-181 treatment.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well clear, flat-bottom plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound prepared in complete culture medium. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blotting for Phospho-RNA Polymerase II CTD (Ser5)

This protocol details the detection of changes in the phosphorylation of a key CDK7 substrate.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-RNA Polymerase II CTD (Ser5), anti-total RNA Polymerase II, and a loading control (e.g., anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with various concentrations of BS-181 for a specified time (e.g., 4 hours).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Pol II (Ser5) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies for total Pol II and the loading control to ensure equal protein loading.

Conclusion and Future Directions

This compound is a valuable research tool for investigating the biological roles of CDK7 and a promising lead compound for the development of novel anti-cancer therapeutics. Its ability to selectively inhibit CDK7, leading to the dual blockade of transcription and cell cycle progression, provides a strong rationale for its continued investigation. Future studies should focus on a more detailed characterization of its in vivo efficacy and safety profile in a broader range of cancer models. Further exploration of its potential in combination therapies, particularly with agents that target parallel or downstream pathways, may reveal synergistic anti-tumor effects and strategies to overcome potential resistance mechanisms. The development of more detailed synthetic routes and a comprehensive analysis of the physicochemical properties of the dihydrochloride salt will also be crucial for its advancement as a clinical candidate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BS 181 dihydrochloride | Transcriptional CDKs | Tocris Bioscience [tocris.com]

- 4. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives | MDPI [mdpi.com]

- 5. selleckchem.com [selleckchem.com]

- 6. CDK7 inhibitor BS-181 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]

BS-181 Dihydrochloride: A Selective CDK7 Inhibitor for Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BS-181 dihydrochloride is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 7 (CDK7). As a key component of the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH, CDK7 plays a dual role in regulating both the cell cycle and transcription. Dysregulation of CDK7 activity is a common feature in many cancers, making it an attractive therapeutic target. BS-181 has demonstrated significant anti-tumor activity in a range of cancer models by inducing cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, chemical properties, and detailed experimental data and protocols to facilitate its use in cancer research and drug development.

Introduction to this compound

BS-181 is a pyrazolo[1,5-a]pyrimidine derivative that acts as a selective, ATP-competitive inhibitor of CDK7.[1][2] Its selectivity for CDK7 over other CDKs and kinases makes it a valuable tool for dissecting the specific roles of CDK7 in cellular processes and for exploring its therapeutic potential. By inhibiting CDK7, BS-181 disrupts two fundamental processes in cancer cells: cell cycle progression and transcriptional regulation.[2][3] This dual mechanism of action contributes to its potent anti-proliferative and pro-apoptotic effects observed in various cancer cell lines.[4][5]

Chemical and Physical Properties

| Property | Value | Reference(s) |

| Chemical Name | N5-(6-Aminohexyl)-3-(1-methylethyl)-N7-(phenylmethyl)pyrazolo[1,5-a]pyrimidine-5,7-diamine dihydrochloride | [3] |

| Molecular Formula | C₂₂H₃₂N₆·2HCl | [3] |

| Molecular Weight | 453.45 g/mol | [3] |

| CAS Number | 1883548-83-1 | [3] |

| Appearance | White solid | |

| Purity | ≥98% | [3] |

| Solubility | Soluble to 100 mM in water and DMSO | [3] |

| Storage | Store at +4°C | [3] |

Mechanism of Action

BS-181 exerts its anti-cancer effects through the selective inhibition of CDK7, which impacts both cell cycle control and transcriptional regulation.

Inhibition of Cell Cycle Progression

CDK7, as part of the CAK complex, is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[2] By inhibiting CDK7, BS-181 prevents the activation of these downstream CDKs, leading to cell cycle arrest, primarily at the G1/S transition.[4] This is evidenced by a decrease in the phosphorylation of the Retinoblastoma (Rb) protein, a key substrate of CDK4/6 and CDK2, and the down-regulation of G1 cyclins such as Cyclin D1.[4][6]

Disruption of Transcription

CDK7 is also a subunit of the general transcription factor TFIIH. In this context, it phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNA Pol II) at serine 5 and 7 residues.[2] This phosphorylation is a critical step for transcription initiation and elongation. BS-181 inhibits this phosphorylation event, leading to a global disruption of transcription.[2][6] This transcriptional inhibition disproportionately affects genes with super-enhancers and short half-life transcripts, which often include key oncogenes and anti-apoptotic proteins like XIAP.[7]

References

- 1. Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]

- 7. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

BS-181 Dihydrochloride: A Potent and Selective CDK7 Inhibitor for Cell Cycle Regulation and Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BS-181 dihydrochloride is a synthetic, cell-permeable pyrazolo[1,5-a]pyrimidine-derived small molecule that acts as a potent and highly selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). As a central regulator of both the cell cycle and transcription, CDK7 presents a compelling target for anti-cancer drug development. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its role in cell cycle regulation, its anti-proliferative and pro-apoptotic effects in cancer cells, and detailed experimental protocols for its study. Quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using DOT language diagrams.

Introduction

The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as Cyclin-Dependent Kinases (CDKs).[1][2] The aberrant activity of these kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[2][3] CDK7 plays a dual role in cellular processes: it is a component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of several cell cycle CDKs including CDK1, CDK2, CDK4, and CDK6.[1][3] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), thereby regulating transcription.[1][3][4][5]

This compound was developed through computer-aided drug design as a selective inhibitor of CDK7.[3][5] Its ability to selectively target CDK7 over other CDKs provides a valuable tool for dissecting the specific roles of this kinase and presents a promising avenue for the development of targeted cancer therapies.

Mechanism of Action

BS-181 exerts its biological effects through the competitive inhibition of the ATP-binding site of CDK7. This inhibition prevents the phosphorylation of key CDK7 substrates, leading to a cascade of downstream events that culminate in cell cycle arrest and apoptosis.

Inhibition of CDK-Activating Kinase (CAK) Activity

As a core component of the CAK complex, CDK7 is responsible for the activating phosphorylation of downstream CDKs that drive cell cycle progression. By inhibiting CDK7, BS-181 prevents the activation of these CDKs, leading to a halt in the cell cycle.[6] Specifically, treatment with BS-181 has been shown to attenuate the phosphorylation of CDK1 and CDK2.[6]

Inhibition of Transcription

BS-181 also impacts transcription by inhibiting the CDK7-mediated phosphorylation of the serine 5 residue (Ser5) within the C-terminal domain (CTD) of RNA polymerase II.[4][5] This phosphorylation is a critical step in the initiation of transcription. Inhibition of this process can lead to the downregulation of key proteins with short half-lives, such as the anti-apoptotic protein XIAP and the cell cycle regulator Cyclin D1.[5]

The signaling pathway illustrating the mechanism of action of BS-181 is depicted below:

Caption: Mechanism of action of this compound.

Quantitative Data

The potency and selectivity of BS-181 have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of BS-181

| Kinase | IC50 (nM) | Selectivity vs. CDK7 |

| CDK7 | 21[3][4] | - |

| CDK2 | 880[3][4][7] | >40-fold[1] |

| CDK5 | 3000[4] | >140-fold |

| CDK9 | 4200[4] | >200-fold |

| CDK1 | >3000[7] | >140-fold |

| CDK4 | >3000[7] | >140-fold |

| CDK6 | >3000[7] | >140-fold |

Table 2: Anti-proliferative Activity of BS-181 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |

| MCF-7 | Breast Cancer | 15.1 - 20[4] | 72 |

| Colorectal Cancer Cell Lines | Colorectal Cancer | 11.5 - 15.3[4] | 72 |

| BGC823 | Gastric Cancer | Not explicitly stated, but effective at 1, 10, 20 µM[8] | 24 - 72[5] |

| Various | Lung, Osteosarcoma, Prostate, Liver | 11.5 - 37.3[4] | 72 |

Table 3: In Vivo Efficacy of BS-181 in a Mouse Xenograft Model

| Animal Model | Tumor Type | Dosage | Treatment Duration | Tumor Growth Inhibition |

| Nude Mice | MCF-7 Xenograft | 10 mg/kg/day (i.p.) | 14 days | 25%[1][7] |

| Nude Mice | MCF-7 Xenograft | 20 mg/kg/day (i.p.) | 14 days | 50%[1][7] |

Effects on Cell Cycle Regulation

BS-181 treatment leads to a significant perturbation of the cell cycle, primarily inducing a G1 phase arrest.[4][6] This is a direct consequence of the inhibition of CDK7's CAK activity, which prevents the activation of CDKs required for the G1/S transition. Flow cytometry analysis of BS-181-treated cells reveals an accumulation of cells in the G1 phase, with a concomitant decrease in the S and G2/M phase populations.[4][5]

At higher concentrations and/or longer exposure times, a sub-G1 peak becomes apparent, which is indicative of apoptosis.[4] This suggests that prolonged cell cycle arrest induced by BS-181 ultimately triggers programmed cell death.

Induction of Apoptosis

In addition to cell cycle arrest, BS-181 is a potent inducer of apoptosis in cancer cells.[4][5] The pro-apoptotic effects of BS-181 are mediated through both intrinsic and extrinsic pathways.

-

Downregulation of Anti-apoptotic Proteins: BS-181 treatment leads to a decrease in the expression of anti-apoptotic proteins such as XIAP and Bcl-2.[5]

-

Upregulation of Pro-apoptotic Proteins: Conversely, the expression of pro-apoptotic proteins like Bax and Caspase-3 is increased.[5]

-

Extrinsic Pathway Activation: In T-cell acute lymphoblastic leukemia (T-ALL) cells, BS-181 has been shown to upregulate TRAIL, DR4, and DR5, and downregulate c-FLIP, thereby sensitizing the cells to TRAIL-induced apoptosis.[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Kinase Assay

Objective: To determine the IC50 of BS-181 against CDK7 and other kinases.

Materials:

-

Recombinant active CDK7/Cyclin H/MAT1 complex

-

Histone H1 as a substrate

-

[γ-³²P]ATP

-

This compound

-

Kinase reaction buffer

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the kinase reaction buffer.

-

In a microcentrifuge tube, combine the recombinant CDK7 complex, Histone H1, and the diluted BS-181.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each BS-181 concentration and determine the IC50 value by non-linear regression analysis.

Cell Viability Assay (CCK-8)

Objective: To determine the anti-proliferative effect of BS-181 on cancer cells.[2]

Materials:

-

Cancer cell line of interest (e.g., BGC823)[2]

-

Complete cell culture medium

-

96-well plates

-

This compound

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.[2]

-

Treat the cells with various concentrations of BS-181 for 48 hours.[2]

-

Add CCK-8 reagent to each well and incubate for a specified time according to the manufacturer's instructions.

-

Measure the absorbance at 450 nm using a microplate reader.[2]

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of BS-181 on cell cycle distribution.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)[8]

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with BS-181 at the desired concentration for 24 hours.[8]

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.[8]

The general workflow for in vitro analysis of BS-181 is depicted below:

Caption: General experimental workflow for in vitro studies of BS-181.

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate due to its high potency and selectivity for CDK7. Its dual mechanism of inhibiting both cell cycle progression and transcription provides a powerful strategy for targeting cancer cells. The detailed data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals interested in further exploring the potential of BS-181 and other CDK7 inhibitors in oncology.

References

- 1. CDK7 inhibitor BS-181 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]

- 2. BS-181 HCl | CAS:1397219-81-6 | CDK7 inhibitor,highly selective | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. The development of a selective cyclin-dependent kinase inhibitor that shows antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. abmole.com [abmole.com]

BS-181 Dihydrochloride: A Technical Guide to Its Core Apoptosis Induction Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

BS-181 dihydrochloride is a potent and selective small molecule inhibitor of cyclin-dependent kinase 7 (CDK7).[1][2] CDK7 is a critical kinase that plays a dual role in regulating the cell cycle and transcription.[3] It acts as a CDK-activating kinase (CAK) by phosphorylating and activating other CDKs such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[3] Additionally, CDK7 is a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a key step in transcription initiation.[3][4] Due to the frequent overexpression of CDK7 in various cancers, it has emerged as a promising target for anticancer drug development.[3] BS-181 demonstrates significant antitumor activity by inducing cell cycle arrest and apoptosis in a range of cancer cells.[1][3] This technical guide provides an in-depth overview of the molecular mechanisms and signaling pathways through which BS-181 induces apoptosis, supported by quantitative data and detailed experimental protocols.

Mechanism of Action: Targeting CDK7 to Induce Apoptosis

BS-181 exerts its biological effects through the highly selective inhibition of CDK7. This inhibition disrupts two fundamental cellular processes: cell cycle progression and transcription, ultimately leading to programmed cell death, or apoptosis.

-

Cell Cycle Arrest: By inhibiting CDK7's function as a CAK, BS-181 prevents the activation of downstream CDKs that are necessary for the cell to progress through the G1/S and G2/M checkpoints.[5] This leads to an accumulation of cells in the G1 phase of the cell cycle.[2][6] At lower concentrations, this G1 arrest is the predominant effect, while at higher concentrations, the cells are pushed towards apoptosis, as indicated by an increase in the sub-G1 population.[2]

-

Transcriptional Inhibition: BS-181's inhibition of the TFIIH-associated CDK7 activity leads to reduced phosphorylation of the RNA polymerase II CTD at serine 5.[2][4] This suppression of transcriptional machinery disproportionately affects genes with short half-lives, including several key anti-apoptotic proteins. This transcriptional disruption contributes significantly to the pro-apoptotic environment created by the compound.

Quantitative Data: In Vitro Efficacy of BS-181

The following tables summarize the quantitative data regarding the inhibitory activity and cellular effects of BS-181 from various studies.

Table 1: Inhibitory Concentration (IC50) of BS-181 Against Various Kinases

| Kinase | IC50 (nM) | Selectivity vs. CDK7 |

| CDK7 | 21 | - |

| CDK2 | 880 | >40-fold |

| CDK5 | 3000 | >140-fold |

| CDK9 | 4200 | >200-fold |

| CDK1/cycB | 8100 | >385-fold |

| CDK4/CycD1 | 33000 | >1500-fold |

| CDK6/cycD1 | 47000 | >2200-fold |

Data compiled from multiple sources.[2][3][7]

Table 2: Anti-proliferative Activity (IC50) of BS-181 in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) |

| Breast Cancer | MCF-7, MDA-MB-231, etc. | 15.1 - 20.0 |

| Colorectal Cancer | COLO-205, HCT-116 | 11.5 - 15.3 |

| Lung Cancer | A549, NCI-460 | 11.5 - 37.3 |

| Osteosarcoma | U2OS, SaOS2 | 11.5 - 37.3 |

| Prostate Cancer | PC3, LNCaP | 11.5 - 37.3 |

| T-cell ALL | Jurkat A3 | 14.5 |

| T-cell ALL | U937 | 16.4 |

| Cervical Cancer | HeLa | 17.3 |

Data compiled from multiple sources.[2][7][8]

Table 3: BS-181 Induced Apoptosis and Mitochondrial Membrane Potential (ΔΨm) Loss in Jurkat T-cells

| Treatment Group (20h) | % Apoptotic Cells (Sub-G1) | % Cells with ΔΨm Loss |

| JT/Neo (Control) | - | - |

| JT/Neo + 10 µM BS-181 | 23.2% | 27.0% |

| JT/Neo + 15 µM BS-181 | 54.8% | 66.0% |

| JT/BCL-2 + 15 µM BS-181 | No significant increase | No significant increase |

Data from a study on Jurkat T-cell leukemia clones (JT/Neo) and those overexpressing BCL-2 (JT/BCL-2).[8]

Apoptosis Induction Pathways

BS-181 induces apoptosis through the coordinated activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is centered on the mitochondria and is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[9][10] This family includes anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak).[9][11] The balance between these opposing factions determines the cell's fate.[11]

BS-181 disrupts this balance in favor of apoptosis by:

-

Downregulating Anti-Apoptotic Proteins: Treatment with BS-181 has been shown to decrease the expression of Bcl-2.[4][12]

-

Upregulating Pro-Apoptotic Proteins: BS-181 treatment leads to an increase in the expression of the pro-apoptotic protein Bax.[4][12]

-

BAK Activation: In Jurkat T-cells, BS-181 induces the activation of BAK, another key pro-apoptotic effector protein.[5][8]

This shift in the Bax/Bcl-2 ratio and activation of BAK leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the loss of mitochondrial membrane potential (ΔΨm) and the release of cytochrome c into the cytoplasm.[8] Cytosolic cytochrome c then triggers the activation of caspase-9, the initiator caspase of the intrinsic pathway, which in turn activates downstream executioner caspases like caspase-3.[5]

Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface.

Studies in human T-ALL Jurkat cells have revealed that BS-181 can trigger this pathway by:

-

Upregulating Death Ligands and Receptors: BS-181 treatment increases the cell surface expression of TNF-related apoptosis-inducing ligand (TRAIL) and its cognate death receptors, DR4 and particularly DR5.[5][8]

-

Downregulating c-FLIP: The compound causes the downregulation of c-FLIP, an intracellular inhibitor of caspase-8.[5]

-

Caspase-8 Activation: The upregulation of death receptors and downregulation of c-FLIP facilitates the activation of the initiator caspase-8.[5]

Crosstalk and Executioner Phase

Activated caspase-8 can cleave Bid, a BH3-only protein, into its truncated form, tBid. tBid then translocates to the mitochondria to activate Bax and Bak, thus providing a direct link and amplification loop between the extrinsic and intrinsic pathways.[5]

Both pathways converge on the activation of executioner caspases, primarily caspase-3 .[12][13] Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5][13]

Visualizations: Signaling Pathways and Workflows

Caption: BS-181 induced apoptosis signaling cascade.

References

- 1. rndsystems.com [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CDK7 inhibitor BS-181 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]

- 4. dovepress.com [dovepress.com]

- 5. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. mdpi.com [mdpi.com]

- 9. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to BS-181 Dihydrochloride: Targeting, Affinity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BS-181 dihydrochloride, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This document details the compound's target protein, binding affinities, and the experimental methodologies used for its characterization. It is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug discovery.

Core Target and Mechanism of Action

This compound is a pyrazolo[1,5-a]pyrimidine-derived compound that acts as a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] CDK7 is a critical enzyme that plays a dual role in regulating the cell cycle and gene transcription.[2][3]

As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[1][2] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a key step in the initiation of transcription.[1][3] By inhibiting CDK7, BS-181 disrupts both of these fundamental cellular processes, leading to cell cycle arrest and the suppression of transcription, particularly of genes with super-enhancers that are crucial for cancer cell identity and survival.[3]

Binding Affinity and Selectivity

BS-181 exhibits high affinity for its primary target, CDK7, with a half-maximal inhibitory concentration (IC50) of 21 nM in cell-free assays.[2][4][5][6][7][8][9][10][11][12][13] Its selectivity has been demonstrated through profiling against a panel of other kinases.

Table 1: In Vitro Kinase Inhibitory Activity of BS-181

| Kinase Target | IC50 (nM) | Selectivity vs. CDK7 |

| CDK7 | 21 | - |

| CDK2 | 880 | >40-fold |

| CDK5 | 3000 | ~143-fold |

| CDK9 | 4200 | ~200-fold |

| CDK1 | >10,000 | >476-fold |

| CDK4 | >10,000 | >476-fold |

| CDK6 | >10,000 | >476-fold |

Data compiled from multiple sources.[2][4][5][7][9][12]

BS-181 demonstrates over 40-fold selectivity for CDK7 compared to CDK2 and shows minimal activity against CDK1, CDK4, and CDK6 at concentrations up to 10 µM.[1][4][5]

Cellular Activity

In cellular assays, BS-181 effectively inhibits the growth of a variety of cancer cell lines.

Table 2: Anti-proliferative Activity of BS-181 in Cancer Cell Lines

| Cancer Type | Cell Line(s) | IC50 Range (µM) |

| Breast Cancer | MCF-7, etc. | 15.1 - 20 |

| Colorectal Cancer | HCT116, etc. | 11.5 - 15.3 |

| Lung Cancer | A549, etc. | 11.5 - 37.3 |

| Osteosarcoma | U2OS, etc. | 11.5 - 37.3 |

| Prostate Cancer | PC3, etc. | 11.5 - 37.3 |

| Liver Cancer | HepG2, etc. | 11.5 - 37.3 |

Data compiled from multiple sources.[4][5][7][9]

The anti-proliferative effects of BS-181 are attributed to its ability to induce cell cycle arrest, primarily in the G1 phase, and to trigger apoptosis.[4][7][9][14] A key molecular effect observed in cells treated with BS-181 is the inhibition of phosphorylation of the RNA polymerase II CTD at Serine 5.[4][7][9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of BS-181.

In Vitro Kinase Assay for IC50 Determination

This protocol describes a general method for determining the IC50 of BS-181 against CDK7 and other kinases using a luminescence-based assay that measures ATP consumption.

Materials:

-

Recombinant active CDK7/Cyclin H/MAT1 complex

-

Kinase substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)

-

This compound

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

White, opaque 96-well plates

Procedure:

-

Prepare a serial dilution of this compound in the kinase assay buffer.

-

In a 96-well plate, add the diluted BS-181, the kinase substrate, and the recombinant CDK7 enzyme.

-

Initiate the kinase reaction by adding ATP to a final concentration equivalent to the Km for the enzyme.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

The IC50 value is determined by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[10][12][15][16]

Western Blot Analysis of RNA Polymerase II CTD Phosphorylation

This protocol details the method to assess the effect of BS-181 on the phosphorylation of a key CDK7 substrate in a cellular context.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-RNA Pol II CTD (Ser5), anti-total RNA Pol II CTD, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagent

Procedure:

-

Seed cells in a culture plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of BS-181 for a specified time (e.g., 4 hours).

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL reagent and an imaging system.[9]

-

Quantify the band intensities to determine the relative levels of phosphorylated and total RNA Polymerase II.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of BS-181 on the cell cycle distribution of a cell population.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with BS-181 for a specified duration (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer.

-

The DNA content is measured, and the percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using appropriate software.[17][18][19][20]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by BS-181 and a typical experimental workflow.

Caption: CDK7 signaling pathways and the inhibitory action of BS-181.

Caption: Experimental workflow for IC50 determination of BS-181.

Conclusion

This compound is a potent and selective inhibitor of CDK7 with demonstrated anti-proliferative activity in a range of cancer cell lines. Its dual mechanism of action, targeting both transcription and cell cycle progression, makes it an attractive candidate for further investigation as a potential anti-cancer therapeutic. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the biological effects and therapeutic potential of BS-181.

References

- 1. The development of a selective cyclin-dependent kinase inhibitor that shows antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]

- 3. CDK7 inhibitors as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electrophoretic Mobility Shift Assay of in vitro Phosphorylated RNA Polymerase II Carboxyl-terminal Domain Substrates [en.bio-protocol.org]

- 5. news-medical.net [news-medical.net]

- 6. Electrophoretic Mobility Shift Assay of in vitro Phosphorylated RNA Polymerase II Carboxyl-terminal Domain Substrates [bio-protocol.org]

- 7. device.report [device.report]

- 8. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 9. benchchem.com [benchchem.com]

- 10. courses.edx.org [courses.edx.org]

- 11. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. IC50 - Wikipedia [en.wikipedia.org]

- 13. BS-181 hydrochloride | CDK | TargetMol [targetmol.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 18. cancer.wisc.edu [cancer.wisc.edu]

- 19. ucl.ac.uk [ucl.ac.uk]

- 20. vet.cornell.edu [vet.cornell.edu]

The Structural Activity Relationship of BS-181 Dihydrochloride: A Technical Guide for Researchers

An In-depth Analysis of a Potent and Selective CDK7 Inhibitor

BS-181 dihydrochloride, a pyrazolo[1,5-a]pyrimidine derivative, has emerged as a significant tool compound and potential therapeutic agent due to its high selectivity as an inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of BS-181, detailing its mechanism of action, and providing experimental protocols for its study.

Core Compound Profile

| Property | Value | Reference |

| IUPAC Name | N5-(6-Aminohexyl)-3-(1-methylethyl)-N7-(phenylmethyl)-pyrazolo[1,5-a]pyrimidine-5,7-diamine dihydrochloride | [1] |

| Molecular Formula | C₂₂H₃₄Cl₂N₆ | [1] |

| Molecular Weight | 453.45 g/mol | [1] |

| CAS Number | 1397219-81-6 | [1] |

| Mechanism of Action | ATP-competitive inhibitor of CDK7 | [1] |

Structural Activity Relationship (SAR) Insights

The pyrazolo[1,5-a]pyrimidine scaffold is a well-established ATP-mimetic, capable of interacting with the hinge region of the ATP-binding pocket of various kinases. The potency and selectivity of BS-181 are dictated by the specific substitutions at the 3, 5, and 7-positions of this core structure.

While a detailed SAR study with a wide range of BS-181 analogs is not extensively published in a single source, analysis of related pyrazolo[1,5-a]pyrimidine CDK inhibitors allows for the deduction of key structural determinants for activity.

Key Structural Features for Activity:

-

Pyrazolo[1,5-a]pyrimidine Core: Essential for binding to the kinase hinge region.

-

Substituents at the 3-position: The isopropyl group at this position likely contributes to favorable hydrophobic interactions within the ATP-binding pocket.

-

Amino Substituents at the 5- and 7-positions: These positions are critical for establishing selectivity and potency. The nature of the amine substituents can significantly influence interactions with amino acid residues outside the hinge region, thereby fine-tuning the inhibitor's profile. For instance, the N5-(6-aminohexyl) and N7-(phenylmethyl) groups in BS-181 are crucial for its high affinity and selectivity for CDK7.

Quantitative Analysis of Inhibitory Activity

BS-181 exhibits high selectivity for CDK7 over other cyclin-dependent kinases. The following table summarizes the in vitro inhibitory activity of BS-181 against a panel of kinases.

| Kinase Target | IC₅₀ (nM) | Fold Selectivity vs. CDK7 | Reference |

| CDK7 | 21 | 1 | [1] |

| CDK2 | 880 | 42 | [1] |

| CDK1 | >3,000 | >143 | [1] |

| CDK4 | >3,000 | >143 | [1] |

| CDK5 | >3,000 | >143 | [1] |

| CDK9 | >3,000 | >143 | [1] |

Signaling Pathway of BS-181 Action

BS-181 exerts its anti-cancer effects by inhibiting the dual functions of CDK7 in cell cycle regulation and transcription. Inhibition of CDK7's kinase activity leads to a cascade of downstream events, ultimately resulting in cell cycle arrest and apoptosis.

Caption: Signaling pathway of BS-181.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro CDK7 Kinase Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of BS-181 against recombinant CDK7.

Materials:

-

Recombinant human CDK7/Cyclin H/MAT1 complex (e.g., from BPS Bioscience, #79603).[2]

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

ATP (10 mM stock solution).

-

CDK7 substrate peptide (e.g., a peptide containing the YSPTSPS sequence).

-

This compound (stock solution in DMSO).

-

ADP-Glo™ Kinase Assay kit (Promega).

-

384-well white plates.

Procedure:

-

Prepare serial dilutions of BS-181 in kinase assay buffer.

-

In a 384-well plate, add 2.5 µL of the diluted BS-181 or DMSO (vehicle control).

-

Add 2.5 µL of a solution containing the CDK7/Cyclin H/MAT1 enzyme in kinase assay buffer.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP (final concentration of ATP is typically at or near the Km).

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each BS-181 concentration relative to the DMSO control.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol outlines the procedure to analyze the effect of BS-181 on the cell cycle distribution of a cancer cell line (e.g., MCF-7).

Materials:

-

MCF-7 cells.

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

This compound.

-

Phosphate-buffered saline (PBS).

-

70% ethanol (ice-cold).

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[3]

-

Flow cytometer.

Procedure:

-

Seed MCF-7 cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of BS-181 or DMSO (vehicle control) for 24-48 hours.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells once with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash once with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

Gate the cell population to exclude doublets and debris.

-

Generate a histogram of DNA content and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software (e.g., ModFit LT).[4]

In Vivo Tumor Xenograft Study

This protocol describes a typical in vivo efficacy study of BS-181 in a mouse xenograft model.

Materials:

-

Female athymic nude mice (4-6 weeks old).[5]

-

MCF-7 cells.

-

Matrigel.

-

This compound.

-

Vehicle solution (e.g., 10% DMSO, 40% PEG 300, 5% Tween 80, 45% saline).

-

Calipers.

Procedure:

-

Subcutaneously inject a suspension of MCF-7 cells mixed with Matrigel into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer BS-181 (e.g., 10 or 20 mg/kg) or vehicle solution to the mice daily via intraperitoneal injection.[1]

-

Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a CDK7 inhibitor like BS-181.

Caption: Preclinical evaluation workflow.

Conclusion

This compound is a valuable chemical probe for studying the biological roles of CDK7 and a promising lead compound for the development of novel anti-cancer therapeutics. A thorough understanding of its structural activity relationship is crucial for the design of next-generation CDK7 inhibitors with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of BS-181 and its analogs.

References

The Core Modulation of Signaling Pathways by BS-181 Dihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BS-181 dihydrochloride is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4] As a key regulator of both the cell cycle and transcription, CDK7 has emerged as a significant therapeutic target in oncology. This technical guide provides a comprehensive overview of the signaling pathways modulated by BS-181, detailed experimental protocols for its characterization, and quantitative data to support its preclinical evaluation.

Mechanism of Action

BS-181 is a pyrazolo[1,5-a]pyrimidine-derived compound that acts as a selective inhibitor of CDK7. Its primary mechanism involves the inhibition of the kinase activity of the CDK7/Cyclin H/MAT1 complex, which plays a dual role in cellular processes:

-

Transcriptional Regulation: As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (Pol II) at serine 5 (Ser5). This phosphorylation is a critical step in the initiation of transcription. BS-181 inhibits this phosphorylation, leading to a global down-regulation of transcription.

-